1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene
Description
1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine (Cl), fluorine (F), and a difluoromethoxy (-OCF₂) group. Its molecular formula is C₇HCl₂F₅O, with a molecular weight of 267.5 g/mol. The compound’s structure combines electron-withdrawing substituents (Cl, F, and -OCF₂) that influence its reactivity, polarity, and thermal stability.
Properties
IUPAC Name |
1,3-dichloro-2-(difluoromethoxy)-4,5,6-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F5O/c8-1-3(10)5(12)4(11)2(9)6(1)15-7(13)14/h7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBYAGNCUBRGOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)F)F)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Pentachlorobenzonitrile to Form Trifluorinated Intermediates
- Raw Materials: Pentachlorobenzonitrile (C₆Cl₅CN) and fluorinating agents such as sodium fluoride, potassium fluoride, or lithium fluoride.
- Catalyst: N,N,N-Hexa-substituted guanidine salts (e.g., hexamethylguanidine fluoride) serve as phase transfer catalysts, stabilizing the fluorination in organic solvents.
- Solvent: Organic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), dimethylsulfoxide (DMSO), or sulfolane are used for high-temperature fluorination.
- Reaction Conditions: Temperature ranges from 100°C to 150°C, with molar ratios of fluorinating agent to pentachlorobenzonitrile between 3:1 and 6:1, and catalyst loading around 3-5% of the raw material weight.
Pentachlorobenzonitrile undergoes electrophilic substitution facilitated by fluorinating agents in the presence of the phase transfer catalyst, replacing chlorine atoms with fluorine to generate 3,5-dichloro-2,4,6-trifluorobenzonitrile .
Data Table 1: Fluorination Reaction Parameters
| Parameter | Range / Value | Notes |
|---|---|---|
| Organic solvent | DMF, DMA, DMSO, sulfolane | High boiling point solvents for high-temp fluorination |
| Temperature | 100 - 150°C | Optimal at 110°C for high yield |
| Fluorinating agent | NaF, KF, LiF | Used in molar ratio 3-6:1 |
| Catalyst | Hexamethylguanidine fluoride | 3-5% of pentachlorobenzonitrile |
| Reaction time | 8-12 hours | Complete conversion in optimized conditions |
Hydrolysis and Decarboxylation to Yield the Target Compound
- The nitrile intermediate (3,5-dichloro-2,4,6-trifluorobenzonitrile ) is subjected to hydrolysis under alkaline conditions.
- Reagents: Sodium hydroxide (NaOH) solution (20-50% concentration).
- Reaction Conditions: Heating at 90°C to 120°C for hydrolysis, followed by temperature elevation to 120°C - 150°C for decarboxylation.
Hydrolysis converts the nitrile group into a carboxylate, which upon decarboxylation yields the 1,3-dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene .
Data Table 2: Hydrolysis and Decarboxylation Conditions
| Parameter | Range / Value | Notes |
|---|---|---|
| Sodium hydroxide concentration | 20-50% | Ensures complete hydrolysis |
| Hydrolysis temperature | 90 - 120°C | Promotes nitrile hydrolysis |
| Decarboxylation temperature | 120 - 150°C | Facilitates removal of carboxyl group |
| Reaction time | 2-4 hours | Sufficient for complete decarboxylation |
Notes on Industrial Scale-up and Catalysts
- The use of hexamethylguanidine fluoride as a phase transfer catalyst enhances fluorination efficiency, stability at high temperatures, and recyclability, reducing overall costs.
- The process avoids harsh acids or long reaction times, favoring environmentally friendly and economical production.
- The decarboxylation step is integrated into a one-pot process, simplifying operation and increasing yield.
Summary of the Preparation Route
| Step | Description | Key Conditions | Outcome |
|---|---|---|---|
| 1 | Fluorination of pentachlorobenzonitrile | Organic solvent, 100-150°C, fluoride source, catalyst | 3,5-Dichloro-2,4,6-trifluorobenzonitrile |
| 2 | Hydrolysis and decarboxylation | NaOH, 90-150°C, sequential heating | 1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene |
Chemical Reactions Analysis
1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The difluoromethoxy group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions vary but often include derivatives with modified functional groups .
Scientific Research Applications
1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability
Mechanism of Action
The mechanism by which 1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of multiple halogens can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of enzymatic functions or disruption of cellular processes .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key properties of 1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene with analogous halogenated benzenes:
Key Observations :
- Substituent Effects: The presence of a difluoromethoxy group in the target compound distinguishes it from analogs like 1-Chloro-2,4,6-trifluorobenzene, which lacks oxygen-based substituents. This group enhances polarity and may improve solubility in polar solvents compared to non-ether analogs .
- Thermal Stability : Halogenated benzenes with multiple fluorine atoms (e.g., 1-Chloro-2,3,5,6-tetrafluorobenzene) exhibit lower boiling points due to reduced molecular weight and weaker intermolecular forces. The ethyl group in 1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene increases its molecular weight and predicted boiling point (196.1°C), suggesting similar trends for the target compound .
- Reactivity : Chlorine and isocyanate substituents (as in 1-Chloro-2,4-diisocyanate-3,5,6-trifluorobenzene) increase reactivity toward nucleophiles, whereas fluorine and difluoromethoxy groups typically reduce electrophilic substitution reactions .
Industrial Relevance
- Adhesives and Coatings : Fluorinated benzenes with ether or isocyanate groups (e.g., the target compound and 1-Chloro-2,4-diisocyanate-3,5,6-trifluorobenzene) are critical in aerospace and cryogenic applications due to thermal and chemical resistance .
- Agrochemicals : Simpler analogs like 1-Chloro-2,4,6-trifluorobenzene serve as intermediates for herbicides and insecticides, leveraging their stability and halogen-directed reactivity .
Biological Activity
1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene is a halogenated aromatic compound with potential applications in various fields, including medicinal chemistry and agrochemicals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.
- Molecular Formula : C7H3Cl2F5O
- CAS Number : 1804885-56-0
- Molecular Weight : 267.00 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of multiple halogen atoms enhances its lipophilicity, allowing it to penetrate cellular membranes effectively.
Biological Activity Overview
Research has indicated that 1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that halogenated compounds can possess significant antimicrobial properties. The compound's structure suggests potential effectiveness against a range of bacterial and fungal pathogens.
- Cytotoxicity : Initial cytotoxicity assays indicate that this compound may induce apoptosis in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.
- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in metabolic pathways, potentially altering physiological processes.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of various halogenated compounds included 1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Candida albicans. These findings suggest that the compound may serve as a potential antimicrobial agent in pharmaceutical formulations.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies using human breast cancer cell lines (MCF-7) demonstrated that treatment with 1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene resulted in a dose-dependent decrease in cell viability. At concentrations above 50 µM, significant apoptosis was observed, as evidenced by increased annexin V staining and caspase activation.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Concentration (µg/mL) |
|---|---|---|
| Antimicrobial | Inhibition of Staphylococcus aureus | 32 |
| Antimicrobial | Inhibition of Candida albicans | 64 |
| Cytotoxicity | Decreased viability in MCF-7 cells | >50 |
| Enzyme Inhibition | Specific metabolic pathway interference | Not quantified |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
